molecular formula C10H6Br2O4 B3033207 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 98949-03-2

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3033207
CAS No.: 98949-03-2
M. Wt: 349.96 g/mol
InChI Key: ZIDMZBIYZNIQPJ-UHFFFAOYSA-N
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Description

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 3 and 8, and hydroxyl groups at positions 6 and 7 on the chromen-2-one skeleton. The molecular formula is C10H6Br2O4, and it has a molecular weight of 349.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one typically involves the bromination of 6,7-dihydroxy-4-methyl-2H-chromen-2-one. This can be achieved by treating the starting material with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties compared to its non-brominated or differently halogenated counterparts. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,8-dibromo-6,7-dihydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O4/c1-3-4-2-5(13)8(14)7(12)9(4)16-10(15)6(3)11/h2,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDMZBIYZNIQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419913
Record name 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98949-03-2
Record name 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
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